7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The tert-butyldimethylsilyl (TBS) group is often used as a protecting group for alcohols in organic synthesis, enhancing the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using Vilsmeier reagent to obtain the corresponding aldehyde.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The TBS group enhances the compound’s stability, allowing it to interact more effectively with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]methyl]aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is unique due to the presence of both the TBS protecting group and the fluorine atom on the indole ring. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H22FNOSi |
---|---|
Molecular Weight |
279.42 g/mol |
IUPAC Name |
tert-butyl-[(4-fluoro-1H-indol-7-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22FNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)12-8-9-17-14(11)12/h6-9,17H,10H2,1-5H3 |
InChI Key |
MDVOTFAXLIBUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C2C(=C(C=C1)F)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.